molecular formula C5H9F2NO B2741926 (4,4-Difluoropyrrolidin-3-yl)methanol CAS No. 763060-99-7

(4,4-Difluoropyrrolidin-3-yl)methanol

Cat. No.: B2741926
CAS No.: 763060-99-7
M. Wt: 137.13
InChI Key: KZCQPDDTALRRBM-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Medicinal Chemistry and Materials Science

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have a profound impact on various scientific disciplines. In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can significantly improve its metabolic stability, bioavailability, and binding affinity to its biological target. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can alter the electronic properties of a molecule and induce favorable conformational changes. researchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. methanol.org

In materials science, the unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, impart exceptional thermal and chemical stability to fluorinated polymers and materials. methanol.org These materials find diverse applications, ranging from high-performance polymers like Teflon to specialized components in photovoltaic devices and liquid crystal displays. methanol.orgbldpharm.com

Overview of Pyrrolidine (B122466) Derivatives as Versatile Synthetic Building Blocks

The pyrrolidine ring is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. chembk.comchemrxiv.org Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. chembk.com The stereogenic centers that can be present on the pyrrolidine ring further contribute to its value as a chiral building block in asymmetric synthesis. researchgate.net The versatility of the pyrrolidine scaffold stems from the numerous synthetic methods available for its construction and functionalization, making it a readily accessible platform for the development of new chemical entities. researchgate.net

Research Context and Importance of (4,4-Difluoropyrrolidin-3-yl)methanol as a Fluorinated Scaffold

This compound represents a specific and valuable building block within the class of fluorinated pyrrolidines. The presence of the gem-difluoro group at the 4-position of the pyrrolidine ring is of particular significance. This structural feature can impose conformational constraints on the ring and influence the basicity of the nitrogen atom. Furthermore, the difluoromethyl group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological properties. The adjacent hydroxyl group provides a convenient handle for further chemical modifications, allowing for the incorporation of this scaffold into larger and more complex molecules.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural similarity to other well-studied fluorinated heterocycles, such as (4,4-Difluoropiperidin-3-yl)methanol, suggests its potential utility as a valuable synthetic intermediate. The demand for such fluorinated building blocks is driven by the need to explore new chemical space in drug discovery and to develop novel materials with tailored properties.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to leverage its unique structural and chemical features for the synthesis of novel compounds with potential applications in medicine and materials science. Key research goals include:

Development of efficient and stereoselective synthetic routes to access this compound and its derivatives.

Exploration of its utility as a building block in the synthesis of complex target molecules, including biologically active compounds.

Investigation of the impact of the 4,4-difluoro substitution on the physicochemical and biological properties of molecules containing this scaffold.

Evaluation of the potential of its derivatives as therapeutic agents, catalysts, or components of advanced materials.

The pursuit of these objectives will contribute to a deeper understanding of the structure-property relationships in fluorinated heterocyclic systems and may ultimately lead to the discovery of new and valuable chemical entities.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound, the following table includes calculated properties and data for structurally similar compounds to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₅H₉F₂NO137.13-0.223
(3S,4R)-4-fluoropyrrolidin-3-yl]methanolC₅H₁₀FNO119.14-0.422
Methanol (B129727)CH₄O32.04-0.711

Data for this compound and [(3S,4R)-4-fluoropyrrolidin-3-yl]methanol are computed values from PubChem. Data for Methanol is from experimental values. methanol.orgnih.gov

Properties

IUPAC Name

(4,4-difluoropyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(5)2-9/h4,8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQPDDTALRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,4 Difluoropyrrolidin 3 Yl Methanol

Established Synthetic Routes and Reaction Mechanisms

A common and practical approach to synthesizing (4,4-Difluoropyrrolidin-3-yl)methanol involves the deprotection of a suitable N-protected precursor. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine (B122466) nitrogen due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The final step in the synthesis of this compound is typically the removal of the Boc protecting group from its precursor, tert-butyl 4,4-difluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This transformation yields the free amine, which is often isolated as a salt.

A standard and highly effective method for Boc deprotection involves the use of a strong acid, most commonly trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (B109758) (DCM). The reaction is typically performed at room temperature and is often complete within a few hours.

The mechanism of TFA-mediated Boc deprotection proceeds through the following steps:

Protonation of the carbamate (B1207046) oxygen by TFA.

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free pyrrolidine amine.

The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate (B77799) salt.

This method is widely adopted due to its efficiency and the volatility of the byproducts, which simplifies the work-up procedure.

Table 1: Reaction Conditions for Boc Deprotection

ParameterCondition
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Duration 1-4 hours
Product Form Trifluoroacetate salt

Following the deprotection reaction, purification is necessary to isolate the desired this compound from the excess acid and any non-basic impurities. A highly effective technique for this purpose is solid-phase extraction using a strong cation exchange (SCX) column, such as SCX-2.

SCX-2 columns utilize a silica-bound propylsulfonic acid functionality, which is a strong acid. The purification process, known as "catch and release," involves the following steps:

Loading (Catch): The crude reaction mixture, after removal of the volatile TFA and DCM, is dissolved in a suitable solvent (e.g., methanol) and loaded onto the SCX-2 column. The basic pyrrolidine product is protonated and ionically bound to the negatively charged sulfonic acid resin.

Washing: Non-basic impurities and any remaining starting material are washed from the column using a solvent like methanol (B129727).

Elution (Release): The purified amine is released from the column by eluting with a basic solution, typically a solution of ammonia (B1221849) in methanol (e.g., 2M NH₃ in MeOH). The ammonia neutralizes the sulfonic acid resin, releasing the free amine.

Isolation: Evaporation of the volatile ammonia/methanol eluent affords the pure this compound.

This technique is particularly advantageous as it avoids laborious aqueous work-ups and provides a high level of purity for the final amine product.

The synthesis of the key intermediate, tert-butyl 4,4-difluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, requires careful selection of starting materials and a robust synthetic sequence. A logical approach begins with a readily available pyrrolidine derivative.

A plausible synthetic pathway initiates from tert-butyl 4-oxopyrrolidine-1-carboxylate. The key transformations would be:

Fluorination: The introduction of the gem-difluoro group at the 4-position is a critical step. This can be achieved using a variety of fluorinating agents. One common method is the reaction of the ketone with diethylaminosulfur trifluoride (DAST) or its safer analogues.

Formation of the Hydroxymethyl Group: The hydroxymethyl group at the 3-position can be introduced via the reduction of a corresponding carboxylic acid or ester, or more directly by the reduction of a ketone at the 3-position.

Therefore, a key precursor is tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate. The synthesis of this compound can be envisioned from tert-butyl 4-oxopyrrolidine-1-carboxylate through oxidation of the 3-position followed by fluorination, or fluorination followed by introduction of the keto group. A more direct route involves the fluorination of a β-ketoester precursor.

Subsequent reduction of the ketone at the 3-position of tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate with a reducing agent such as sodium borohydride (B1222165) would yield the racemic alcohol, tert-butyl 4,4-difluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Table 2: Plausible Synthetic Precursors

PrecursorStarting MaterialKey Transformations
tert-butyl 4,4-difluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylatetert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylateReduction of ketone
tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylatetert-butyl 4-oxopyrrolidine-1-carboxylateFluorination and introduction of keto group

Synthesis via Deprotection of N-Protected Precursors (e.g., Boc-protected amines)

Advanced and Stereoselective Synthetic Approaches

For applications in pharmaceuticals, it is often necessary to synthesize a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. This compound possesses a stereocenter at the 3-position, necessitating asymmetric synthesis to obtain enantiopure forms.

The key to an asymmetric synthesis of this compound is the stereoselective introduction of the hydroxyl group at the C3 position. A highly effective strategy for this is the asymmetric reduction of the prochiral ketone, tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate.

This transformation can be achieved using chiral reducing agents or through catalytic asymmetric reduction.

Catalytic Asymmetric Reduction: This is a highly efficient method that employs a stoichiometric amount of a simple reducing agent (like borane (B79455) or sodium borohydride) in the presence of a catalytic amount of a chiral catalyst. Common catalysts for the reduction of ketones include those based on chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or transition metal complexes with chiral ligands (e.g., Ruthenium- or Rhodium-based catalysts). The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed.

For instance, the use of a CBS catalyst with borane as the reducing agent can provide high enantioselectivity for the reduction of a variety of ketones. The stereochemical outcome can be predicted based on the stereochemistry of the catalyst used.

The resulting enantiomerically enriched tert-butyl 4,4-difluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can then be deprotected as described in section 2.1.1 to yield the desired enantiopure this compound.

Table 3: Approaches for Asymmetric Synthesis

MethodDescriptionExample Reagents/Catalysts
Catalytic Asymmetric ReductionA prochiral ketone is reduced using a stoichiometric reducing agent in the presence of a chiral catalyst.Corey-Bakshi-Shibata (CBS) catalyst with borane; Chiral Ru/Rh complexes with H₂.
Chiral Pool SynthesisStarting from an enantiomerically pure natural product, such as an amino acid, that already contains the desired stereochemistry.L- or D-proline derivatives.

Diastereoselective Synthesis of Key Intermediates

The control of stereochemistry is fundamental in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. For precursors to this compound, diastereoselective reactions are crucial for establishing the correct relative orientation of substituents on the pyrrolidine ring.

A pivotal strategy for introducing the desired stereochemistry is through the enantioselective reduction of a ketone precursor. acs.org Research has demonstrated a highly effective asymmetric transfer hydrogenation of a gem-difluoro ketone to produce (R)-4,4-difluoropyrrolidin-3-ol, a key intermediate. acs.org After screening various conditions, an iridium-catalyzed reaction using the ligand (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in an aqueous medium was identified as optimal. acs.org This method provides the desired (R)-alcohol with high yield and excellent enantioselectivity (98% ee), effectively controlling the stereocenter. acs.org

Another powerful technique for constructing the fluorinated pyrrolidine core with high diastereoselectivity is the [3+2] cycloaddition reaction. researchgate.net This method involves the reaction of an azomethine ylide with a fluorinated olefin. researchgate.net By carefully selecting the substrates and reaction conditions, it is possible to synthesize multifunctionalized pyrrolidines with a high degree of stereocontrol. researchgate.net These cycloaddition strategies provide access to β-fluoro-β-nitropyrrolidines, which can serve as versatile intermediates for further elaboration into target molecules like this compound. researchgate.net

The table below summarizes the key findings for the enantioselective reduction of the ketone intermediate.

Catalyst/Ligand SystemReductantYieldEnantiomeric Excess (ee)
Iridium-(R,R)-TsDPENSodium Formate (B1220265)91%98%

This data highlights the effectiveness of the iridium-catalyzed asymmetric transfer hydrogenation in establishing the required stereochemistry for the key alcohol intermediate. acs.org

Enantiomeric Resolution Methodologies for Racemic Mixtures

While classical resolution of racemic mixtures remains a viable strategy, modern synthetic approaches increasingly favor enantioselective methods that generate a single enantiomer directly, thereby avoiding the loss of 50% of the material inherent in resolving a racemate. In the synthesis of chiral 4,4-difluoropyrrolidine derivatives, two primary enantioselective routes have been successfully developed, circumventing the need for subsequent resolution steps. acs.orgnih.gov

The first approach utilizes the "chiral pool," starting from a readily available, enantiomerically pure natural product. acs.org L-(+)-tartaric acid was used to derive (3R,4R)-3,4-dihydroxypyrrolidine, leveraging its C2 symmetry to establish the desired chirality early in the synthetic sequence. acs.org This method transfers the stereochemical information from the starting material to the final product through a series of stereocontrolled transformations.

The second, and more flexible, approach involves catalytic asymmetric synthesis. As detailed in the previous section, the key step is the iridium-diamine-catalyzed asymmetric transfer hydrogenation of a prochiral ketone. acs.orgnih.gov This reaction efficiently creates the chiral center, producing the (R)-enantiomer of 4,4-difluoropyrrolidin-3-ol (B3244874) in high enantiomeric purity. acs.org The availability of both (R,R)- and (S,S)-isomers of the TsDPEN ligand allows for the selective synthesis of either enantiomer of the final product, offering significant versatility. acs.org

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale synthesis to a practical, large-scale process necessitates rigorous optimization of reaction conditions. Key goals of this optimization include maximizing product yield, minimizing the formation of impurities, and ensuring the process is robust and reproducible.

One example is the reduction of the lactam intermediate, 3,3-Difluoro-4-hydroxypyrrolidin-2-one. acs.org The use of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene (B28343) was found to be an effective condition, providing the desired amino alcohol in a 67% yield after purification. acs.org

A more significant enhancement was achieved in the crucial enantioselective ketone reduction step. acs.org The development team examined many possible conditions before identifying the aqueous-phase asymmetric transfer hydrogenation with sodium formate as the reductant and an iridium catalyst as the optimal system. acs.org This optimized protocol furnished the desired (R)-alcohol in a high yield of 91%. acs.org Such systematic screening of catalysts, solvents, and reagents is a cornerstone of yield enhancement.

Reaction StepReagent/CatalystSolventYield
Lactam ReductionRed-AlTHF/Toluene67%
Ketone ReductionIridium-(R,R)-TsDPEN / Sodium FormateAqueous91%

This table compares the yields of two key reduction steps in the synthesis of the 4,4-difluoropyrrolidin-3-ol intermediate. acs.org

In the asymmetric transfer hydrogenation of the ketone precursor, the achieved enantiomeric excess of 98% means that the formation of the undesired (S)-enantiomer, a major potential side product, is suppressed to only a 1% level. acs.org This high level of stereocontrol simplifies purification and maximizes the conversion of the starting material to the correct stereoisomer.

Another strategy to reduce side products is the careful choice of reagents to avoid unwanted side reactions. A developed synthetic route successfully assembled the pyrrolidine ring with the gem-difluoro moiety already in place. acs.org This approach deliberately avoided the use of potentially hazardous and aggressive deoxofluorinating reagents, which can often lead to over-fluorination or other side reactions, thus ensuring a cleaner reaction profile. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in pharmaceutical synthesis to enhance safety and minimize environmental impact. nih.govwisdomlib.org

Several aspects of the synthesis of 4,4-difluoropyrrolidine precursors align with green chemistry principles:

Safer Chemistry : A significant advancement was the development of a synthetic route that avoids the use of hazardous deoxofluorinating reagents. acs.org Such reagents are often toxic and can lead to dangerous exotherms, and their avoidance represents a move towards inherently safer chemistry.

Catalysis : The use of a highly efficient iridium catalyst in the asymmetric transfer hydrogenation is a prime example of green chemistry. acs.org Catalytic reactions are preferred over stoichiometric reagents because they reduce waste by using small amounts of the catalyst to convert large amounts of starting material. This improves the atom economy of the process. nih.gov

Use of Greener Solvents : The optimal conditions for the key enantioselective reduction step were found in an aqueous-phase system. acs.org Water is considered the greenest solvent, and its use in place of volatile organic compounds (VOCs) reduces environmental impact and improves process safety. mdpi.com

Waste Reduction : By achieving high yields (e.g., 91%) and high selectivity (98% ee), the optimized synthetic steps minimize the generation of waste products, aligning with the core green chemistry principle of pollution prevention. acs.orgnih.gov

The thoughtful design of the synthetic pathway demonstrates a conscious effort to create a more efficient, safer, and environmentally responsible process for producing this valuable chemical building block. acs.org

Chemical Transformations and Derivatization of 4,4 Difluoropyrrolidin 3 Yl Methanol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in (4,4-Difluoropyrrolidin-3-yl)methanol is a key site for derivatization, enabling the introduction of a wide array of functional groups through various chemical reactions.

Esterification and Etherification Reactions

Ester and ether linkages are commonly employed in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target engagement. The primary alcohol of this compound can be readily converted to its corresponding esters and ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with carboxylic acids. Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) provides a straightforward route to the desired ester.

Etherification , on the other hand, is often carried out under basic conditions. The hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

Reaction TypeReagents and ConditionsProduct
EsterificationCarboxylic Acid, DCC/EDC, DMAP(4,4-Difluoropyrrolidin-3-yl)methyl ester
EsterificationAcid Chloride, Triethylamine(4,4-Difluoropyrrolidin-3-yl)methyl ester
EtherificationAlkyl Halide, Sodium Hydride3-(Alkoxymethyl)-4,4-difluoropyrrolidine

Oxidation to Carbonyl Functional Groups

Oxidation of the primary alcohol functionality of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation to the aldehyde, 4,4-difluoropyrrolidine-3-carbaldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

For the conversion to the carboxylic acid, 4,4-difluoropyrrolidine-3-carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with a milder oxidant like sodium chlorite (B76162) (NaClO2) can be utilized.

ProductOxidizing Agent
4,4-Difluoropyrrolidine-3-carbaldehydePyridinium chlorochromate (PCC)
4,4-Difluoropyrrolidine-3-carbaldehydeDess-Martin periodinane
4,4-Difluoropyrrolidine-3-carboxylic acidPotassium permanganate (KMnO4)
4,4-Difluoropyrrolidine-3-carboxylic acidJones Reagent

Halogenation and Other Substitutions

The hydroxyl group can be replaced by a halogen atom through various substitution reactions. Treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can convert the alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr3) can be used to introduce a bromide. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.

Another important transformation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a variety of nucleophiles.

Transformations at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is another key handle for derivatization, allowing for the introduction of various substituents that can significantly impact the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the pyrrolidine nitrogen. This can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or through direct alkylation with an alkyl halide. The choice of conditions depends on the nature of the alkyl group being introduced and the presence of other functional groups in the molecule.

N-Acylation is a common strategy to introduce an acyl group, which can act as a key binding element or modulate the basicity of the nitrogen. This is typically accomplished by reacting the pyrrolidine with an acid chloride or an acid anhydride in the presence of a base.

Reaction TypeReagents and ConditionsProduct
N-AlkylationAlkyl Halide, Base1-Alkyl-(4,4-difluoropyrrolidin-3-yl)methanol
N-AlkylationAldehyde/Ketone, NaBH(OAc)31-Alkyl-(4,4-difluoropyrrolidin-3-yl)methanol
N-AcylationAcid Chloride, Base1-Acyl-(4,4-difluoropyrrolidin-3-yl)methanol
N-AcylationAcid Anhydride, Base1-Acyl-(4,4-difluoropyrrolidin-3-yl)methanol

Formation of Amides and Sulfonamides

The pyrrolidine nitrogen can also be incorporated into amide and sulfonamide linkages. These functional groups are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and their metabolic stability.

Amide bond formation at the nitrogen can be achieved through coupling with a carboxylic acid using standard peptide coupling reagents. This reaction is fundamental in the synthesis of more complex molecules where the this compound moiety is incorporated as a key structural element.

Sulfonamide formation is accomplished by reacting the pyrrolidine with a sulfonyl chloride in the presence of a base. This reaction introduces a sulfonyl group, which can significantly alter the electronic properties and conformational preferences of the molecule. For instance, this compound is used as a building block in the synthesis of substituted benzimidazolones as anti-cancer agents, where it is coupled with other heterocyclic systems. google.com

Cyclization Reactions involving the Nitrogen Atom

The secondary amine of the pyrrolidine ring serves as a versatile handle for the construction of fused and bridged bicyclic systems. Such transformations are of significant interest as they lead to conformationally constrained scaffolds that are highly sought after in drug design. While specific examples involving this compound are not extensively documented in publicly available literature, established methodologies for pyrrolidine cyclization can be extrapolated.

One common strategy involves the initial functionalization of the 3-hydroxymethyl group to introduce an electrophilic center, followed by intramolecular cyclization via nucleophilic attack by the ring nitrogen. For instance, conversion of the alcohol to a halide or a sulfonate ester would generate a reactive intermediate poised for cyclization.

PrecursorReagent for Hydroxyl ActivationIntermediateCyclization ConditionBicyclic Product
This compoundThionyl chloride (SOCl₂)(4,4-Difluoro-pyrrolidin-3-yl)methyl chlorideBase (e.g., K₂CO₃)2,2-Difluoro-5-azabicyclo[2.1.1]hexane
This compoundTosyl chloride (TsCl)Toluene-4-sulfonic acid (4,4-difluoro-pyrrolidin-3-yl)methyl esterHeat or Base2,2-Difluoro-5-azabicyclo[2.1.1]hexane

This table presents plausible, generalized reaction pathways for the intramolecular cyclization of this compound. Specific reaction conditions and yields would require experimental validation.

Furthermore, Pictet-Spengler and Bischler-Napieralski type reactions, which are powerful methods for constructing fused ring systems, could potentially be adapted. This would typically require N-functionalization of the pyrrolidine with a suitable aromatic ethylamine (B1201723) moiety, followed by acid-catalyzed cyclization and ring closure.

Modifications and Functionalization of the Difluorinated Ring System

Beyond reactions involving the exocyclic functional groups, the difluorinated pyrrolidine ring itself can be a target for modification, although the inertness of the C-F and C-C bonds presents a significant challenge.

Functional Group Interconversions on the Pyrrolidine Ring

The primary alcohol of the 3-hydroxymethyl group is the most readily modifiable site for functional group interconversions. Standard organic transformations can be applied to convert this hydroxyl group into a variety of other functionalities, thereby expanding the synthetic utility of the parent compound.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the oxidation state of the product.

Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)4,4-Difluoropyrrolidine-3-carbaldehyde
This compoundJones' reagent (CrO₃/H₂SO₄)4,4-Difluoropyrrolidine-3-carboxylic acid

Conversion to Halides and Sulfonates: The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.

Starting MaterialReagentProduct
This compoundThionyl chloride (SOCl₂)3-(Chloromethyl)-4,4-difluoropyrrolidine
This compoundPhosphorus tribromide (PBr₃)3-(Bromomethyl)-4,4-difluoropyrrolidine
This compoundMethanesulfonyl chloride (MsCl)(4,4-Difluoropyrrolidin-3-yl)methyl methanesulfonate

These activated intermediates can then be subjected to reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce further diversity.

Ring Expansion or Contraction Strategies

Skeletal reorganization of the pyrrolidine ring, either through expansion to a six-membered piperidine (B6355638) or contraction to a four-membered azetidine, represents a more complex set of transformations. Such reactions often involve multi-step sequences and the formation of strained intermediates. While specific examples with this compound are scarce, general strategies for pyrrolidine ring expansion, such as the Tiffeneau-Demjanov rearrangement, could be conceptually applied after appropriate functionalization. Ring contraction is less common but could potentially be achieved through photochemical methods or rearrangement of N-substituted derivatives.

Introduction of Additional Stereocenters

The existing stereocenter at C3 of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the introduction of new stereocenters with a degree of control. For instance, reactions at the C2 or C5 positions of the pyrrolidine ring, or additions to the aldehyde derived from the oxidation of the hydroxymethyl group, could be influenced by the stereochemistry at C3. Asymmetric synthesis methodologies, such as those employing chiral catalysts or auxiliaries, would be crucial for achieving high levels of stereocontrol in the introduction of new chiral centers.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In derivatization reactions, the primary sites of reactivity are the nitrogen atom and the hydroxyl group. The regioselectivity of a given transformation can typically be controlled by the choice of reagents and protecting group strategy. For instance, N-acylation or N-alkylation will occur selectively at the nitrogen atom, while esterification or etherification will target the hydroxyl group. In cases where both functionalities could potentially react, protection of one group (e.g., as a carbamate (B1207046) for the amine or a silyl (B83357) ether for the alcohol) is a standard approach to ensure regiocontrol.

Stereoselectivity: The stereochemistry of reactions involving the pyrrolidine ring is influenced by the existing stereocenter at C3 and the conformational constraints imposed by the five-membered ring. The gem-difluoro group at C4 can also exert stereoelectronic effects that influence the preferred reaction pathways. For example, in nucleophilic additions to a 3-formyl-4,4-difluoropyrrolidine, the incoming nucleophile may exhibit a preference for one face of the molecule due to steric hindrance from the difluoromethyl group and the existing substituent at C3. The diastereoselectivity of such reactions would be a critical parameter to evaluate and optimize for any synthetic application. Computational studies on the conformational preferences of difluorinated pyrrolidines suggest that gauche and anomeric effects can play a significant role in determining the most stable conformations, which in turn can influence the stereochemical outcome of reactions.

Application of 4,4 Difluoropyrrolidin 3 Yl Methanol As a Synthetic Building Block and Scaffold

Incorporation into Complex Molecular Architectures

The rigid, three-dimensional structure of the 4,4-difluoropyrrolidine core makes it an attractive scaffold for the synthesis of novel chemical entities. The presence of the hydroxymethyl group provides a convenient handle for further chemical elaboration, allowing for its seamless integration into a wide range of molecular frameworks.

Synthesis of Novel Heterocyclic Compounds (e.g., Substituted Benzimidazolones)

(4,4-Difluoropyrrolidin-3-yl)methanol is a valuable precursor for the synthesis of novel heterocyclic compounds, including medicinally relevant scaffolds like substituted benzimidazolones. While direct condensation is not typical, the primary alcohol can be readily converted into other functional groups, such as amines or azides, which can then participate in cyclization reactions.

For example, a common route to benzimidazolones involves the intramolecular cyclization of an N-(2-aminophenyl)urea derivative. The this compound can be incorporated into this scheme through a multi-step process:

Functional Group Interconversion: The hydroxyl group can be converted to an amine via a Mitsunobu reaction with phthalimide (B116566) followed by hydrolysis, or through mesylation and subsequent displacement with an azide (B81097) and reduction.

Urea (B33335) Formation: The resulting (4,4-Difluoropyrrolidin-3-yl)methanamine can then be reacted with a suitable 2-nitrophenyl isocyanate to form a urea intermediate.

Reductive Cyclization: Reduction of the nitro group to an aniline, followed by an acid- or palladium-catalyzed cyclization, yields the final benzimidazolone product bearing the 4,4-difluoropyrrolidinylmethyl substituent. organic-chemistry.org

This synthetic strategy allows the unique properties of the difluorinated pyrrolidine (B122466) ring to be appended to the privileged benzimidazolone scaffold, creating novel compounds for biological screening.

Design and Construction of Chemical Libraries for Research Purposes

In drug discovery, chemical libraries containing diverse and structurally unique molecules are essential for identifying new lead compounds. This compound serves as an excellent building block for such libraries due to several key features:

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides greater shape diversity compared to flat aromatic scaffolds, enabling better exploration of the three-dimensional space of biological targets. nih.gov

Fluorine Content: Fluorinated fragments are highly sought after for libraries intended for ¹⁹F NMR screening. This technique offers a sensitive method for detecting weak binding events, accelerating the hit identification process. elsevierpure.com

Synthetic Versatility: The primary alcohol and the secondary amine (after deprotection, if necessary) provide two distinct points for diversification, allowing for the generation of a large number of analogues from a common core structure.

By attaching various acids, aldehydes (via reductive amination), or other building blocks to the this compound core, chemists can rapidly construct focused libraries of novel compounds for high-throughput screening campaigns.

Integration into Peptidomimetic Frameworks

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The pyrrolidine ring is a classic scaffold for mimicking peptide turns and constraining side chains into specific orientations.

The incorporation of this compound into a peptidomimetic framework offers distinct advantages. The gem-difluoro group induces a specific puckering of the pyrrolidine ring, effectively locking it into a preferred conformation. beilstein-journals.org This conformational rigidity is crucial for reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity. The fluorinated scaffold can be used to present appended pharmacophores in a spatially defined manner, mimicking the presentation of amino acid side chains in a natural peptide secondary structure. wikipedia.org

Contribution to Structure-Activity Relationship (SAR) Investigations

The systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. The introduction of the this compound moiety provides a powerful method for probing and optimizing key molecular properties.

Modulating Molecular Lipophilicity and Polarity

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent. nih.gov While a single fluorine atom is often considered a lipophilic bioisostere of a hydrogen atom, a gem-difluoro group (CF₂) can have a more nuanced impact.

CompoundCalculated LogP (cLogP)Impact of Difluorination
Pyrrolidin-3-ylmethanol-1.15-
This compound-0.60Increases cLogP by ~0.55 units, indicating a modest increase in lipophilicity.

Data calculated using standard computational models. Actual experimental values may vary.

Enhancing Metabolic Stability within Target Molecules

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. researchgate.net Cytochrome P450 enzymes in the liver are responsible for the oxidative metabolism of many drugs, often targeting activated C-H bonds. A methylene (B1212753) (CH₂) group on a saturated ring system like pyrrolidine is a potential site for such oxidation.

By replacing the two hydrogen atoms at the 4-position with chemically inert fluorine atoms, the this compound scaffold effectively blocks this metabolic pathway. nih.govacs.org This "metabolic shielding" can lead to a longer half-life, reduced clearance, and improved bioavailability of the parent molecule. Studies on related fluorinated cyclic compounds have consistently shown that gem-difluorination improves metabolic stability in vitro. nih.gov This makes the scaffold particularly valuable for developing drugs that require sustained exposure.

Position on Pyrrolidine RingSusceptibility to CYP450 OxidationEffect of gem-Difluorination at C4
C4-HHighBlocks oxidation at the C4 position, preventing the formation of hydroxylated metabolites.
C4-HHigh
C3-HModerateMay have a minor electronic effect, but does not directly block oxidation.
C5-HModerateNo direct effect.

Directing Conformational Preferences in Derivatized Structures

The introduction of fluorine into an organic molecule can significantly influence its stereoelectronic properties and, consequently, its conformational behavior. beilstein-journals.org The gem-difluoromethylene group (CF₂) present in this compound is a powerful tool for conformational control in derivatized structures. This control stems from a combination of steric and electronic effects that impact the puckering of the pyrrolidine ring and the orientation of appended substituents.

The five-membered pyrrolidine ring is not planar and typically adopts a puckered "envelope" conformation to minimize torsional strain. beilstein-journals.org In this arrangement, four of the ring atoms are roughly coplanar, while the fifth is out of plane. The substitution pattern on the ring dictates the preferred pucker. For the 4,4-difluoropyrrolidine scaffold, the CF₂ group exerts a significant influence. The C-F bonds are highly polarized, creating a strong local dipole moment. Furthermore, the gauche effect, an attraction between vicinal electron-withdrawing groups, can favor specific torsional angles. These stereoelectronic forces can lock the pyrrolidine ring into a preferred conformation, thereby reducing the conformational flexibility of any molecule into which it is incorporated. beilstein-journals.org

Table 1: Conformational Effects of the 4,4-Difluoro Substituent

EffectDescriptionConsequence for Derivatized Structures
Ring Puckering The pyrrolidine ring is constrained into a preferred envelope conformation due to steric and electronic effects of the CF₂ group.Reduces the number of accessible low-energy conformers, presenting a more rigid scaffold to a binding partner.
Local Dipole Moment The two C-F bonds create a strong dipole that can influence non-covalent interactions such as hydrogen bonding and dipole-dipole interactions with a target protein.Can be exploited to enhance binding affinity and specificity by engaging with polar regions of a binding site.
Gauche Effect Stereoelectronic interactions involving the electronegative fluorine atoms can favor specific dihedral angles along the C3-C4 bond.Fixes the orientation of the hydroxymethyl group relative to the ring, providing a well-defined exit vector for synthetic elaboration.
Inductive Effect The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen. nih.govModulates the basicity and hydrogen bonding capacity of the ring nitrogen, which can be critical for molecular recognition.

Role in Fragment-Based Drug Discovery (FBDD) Approaches (as a foundational fragment)

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit identification campaigns, complementing traditional high-throughput screening. nih.gov This approach uses libraries of small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. medchemexpress.com Successful fragments, which typically bind with low affinity, are then optimized and grown into more potent lead compounds. medchemexpress.com this compound is an exemplary foundational fragment, possessing several key attributes that make it highly suitable for FBDD.

A central tenet of FBDD is the "Rule of Three" (Ro3), which provides guidelines for the physicochemical properties of ideal fragments. lifechemicals.com this compound aligns well with these criteria. Furthermore, there is a growing appreciation for fragments that possess three-dimensional (3D) character, as they can sample chemical space more effectively and make more specific interactions than the predominantly flat aromatic compounds found in many older libraries. researchgate.netnih.gov With its sp³-rich pyrrolidine core, this compound offers significant 3D topology.

The inclusion of fluorine is another highly desirable feature for FBDD fragments. nih.gov Fluorine's high sensitivity and unique signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy allow for rapid and efficient screening of fragment libraries, often in cocktails of multiple compounds, without interference from background signals. lifechemicals.comcriver.com This accelerates the hit-finding process. The presence of the gem-difluoro group makes this compound an ideal candidate for such ¹⁹F NMR-based screening campaigns. dtu.dk Finally, the compound possesses clear and accessible points for synthetic elaboration: the secondary amine can be readily functionalized, and the primary alcohol provides a straightforward "growth vector" for linking to other fragments or adding functionality to improve binding affinity. medchemexpress.com

Table 2: Properties of this compound as an FBDD Fragment

Property"Rule of Three" GuidelineValue for C₅H₉F₂NOSignificance in FBDD
Molecular Weight ≤ 300 Da~137.14 g/molLow complexity ensures a higher probability of forming high-quality interactions (high ligand efficiency).
cLogP ≤ 3~ -0.5 (estimated)Ensures adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors ≤ 32 (amine N-H, alcohol O-H)Provides key interaction points for binding to a protein target.
Hydrogen Bond Acceptors ≤ 33 (amine N, alcohol O, 2x F)Offers multiple sites for engaging in hydrogen bonds with a receptor.
Fraction of sp³ carbons (Fsp³) (No strict rule, but higher is better for 3D shape)0.80High 3D character allows for better exploration of non-flat binding pockets. researchgate.net
¹⁹F NMR Amenability (Applicable to fluorinated fragments)Yes (CF₂ group)Enables rapid and sensitive screening, facilitating efficient hit identification. nih.govcriver.com

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of such probes requires versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and introduce necessary reporter or reactive functionalities. This compound serves as an excellent starting point for the construction of novel heterocyclic scaffolds for this purpose.

The utility of this building block lies in its two distinct and orthogonally reactive functional groups: the secondary amine of the pyrrolidine ring and the primary alcohol of the hydroxymethyl side chain. These "handles" allow for a wide range of synthetic transformations to build molecular complexity and create diverse libraries of new scaffolds. For example, the secondary amine can undergo N-alkylation, N-arylation, acylation, or reductive amination to append various substituents. The primary alcohol can be converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid for further conjugation.

These transformations can be used to construct more complex heterocyclic systems. For instance, a cyclocondensation reaction involving both the amine and a derivative of the alcohol could be used to form fused bicyclic systems, creating rigid scaffolds with novel shapes. Alternatively, the scaffold can be elaborated to incorporate specific functionalities required for a chemical probe. This could involve attaching a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein. nih.gov The inherent 3D nature and conformational rigidity of the 4,4-difluoropyrrolidine core ensures that these appended functionalities are presented in a well-defined spatial orientation, which is crucial for designing high-quality chemical probes.

Table 3: Synthetic Utility for Probe Development

Functional GroupPotential TransformationApplication in Probe Synthesis
Pyrrolidine Nitrogen (Secondary Amine) N-Arylation / N-AlkylationIntroduce recognition elements or modulate physicochemical properties (e.g., solubility, cell permeability).
Amide CouplingAttach linkers, reporter tags (e.g., fluorophores), or affinity labels (e.g., biotin).
Reductive AminationBuild larger, more complex side chains to probe deeper into a binding pocket.
Hydroxymethyl Group (Primary Alcohol) Etherification (e.g., Williamson synthesis)Provide a stable linkage to other molecular components, including polymers or surfaces.
EsterificationCreate prodrugs or attach payloads via a cleavable linker.
Oxidation to Aldehyde/Carboxylic AcidGenerate a new functional handle for subsequent bioconjugation reactions, such as "click" chemistry. ljmu.ac.uk

Advanced Analytical and Spectroscopic Research Methodologies for Derivatives of 4,4 Difluoropyrrolidin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of (4,4-Difluoropyrrolidin-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms. rsc.org

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a typical derivative, such as N-Boc protected this compound, the spectrum would reveal distinct signals for the protons on the pyrrolidine (B122466) ring, the hydroxymethyl group, and the Boc-protecting group. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are critical for assigning these protons. For instance, protons adjacent to the fluorine-bearing carbon will exhibit complex splitting due to H-F coupling. rsc.org

¹³C NMR: This technique maps the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment. The carbon atom bonded to the two fluorine atoms (C4) would show a characteristic triplet in the proton-coupled spectrum due to C-F coupling and would appear at a specific chemical shift in the proton-decoupled spectrum. rsc.org

¹⁹F NMR: As a nucleus with spin ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule. For the gem-difluoro group in this compound derivatives, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the molecule's stereochemistry, potentially leading to a single signal or more complex patterns. researchgate.net The chemical shifts are reported relative to an external standard like CFCl₃. rsc.org

Table 1: Representative NMR Data for N-Boc-(4,4-Difluoropyrrolidin-3-yl)methanol in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H4.10 - 3.90m-CH, CH₂ (ring)
¹H3.85 - 3.70m-CH₂OH
¹H3.65 - 3.45m-CH₂ (ring)
¹H2.50br s-OH
¹H1.48s-C(CH₃)₃
¹³C154.8s-C=O
¹³C122.5tJ_CF = 245.0CF₂
¹³C80.5s-C(CH₃)₃
¹³C61.2tJ_CF = 22.0CH₂OH
¹³C55.0tJ_CF = 25.0CH (ring)
¹³C48.7s-CH₂ (ring)
¹³C28.4s-C(CH₃)₃
¹⁹F-105.5m-CF₂

Note: Data are hypothetical and for illustrative purposes. Actual values may vary. 'm' denotes a multiplet, 's' a singlet, 't' a triplet, and 'br s' a broad singlet.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. researchgate.netcfsre.org

When a derivative of this compound is analyzed, HRMS can confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. youtube.com Furthermore, by inducing fragmentation of the molecule, the resulting pattern of fragment ions provides a "fingerprint" that helps to confirm the proposed structure. Common fragmentation pathways for these derivatives may include the loss of water, the hydroxymethyl group, or parts of a protecting group.

Table 2: Example HRMS Data for a Derivative of this compound

Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Difference (ppm)Possible Assignment
C₁₀H₁₈F₂NO₃⁺238.1254238.1251-1.3[M+H]⁺
C₉H₁₄F₂NO₂⁺206.0992206.0990-1.0[M - CH₄O + H]⁺
C₅H₈F₂NO₃⁺182.0472182.04751.6[M - C₄H₈ + H]⁺
C₅H₁₀F₂N⁺122.0781122.0779-1.6[M - C₅H₈O₃ + H]⁺

Note: Data are hypothetical for N-Boc-(4,4-Difluoropyrrolidin-3-yl)methanol. [M+H]⁺ represents the protonated molecular ion.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule. redalyc.org

For chiral derivatives of this compound, this technique is invaluable for determining the absolute stereochemistry (i.e., the R or S configuration) at the C3 chiral center. This information is crucial as different enantiomers can have vastly different biological activities. Additionally, X-ray crystallography provides detailed conformational information, such as the puckering of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientations (dihedral angles) of the substituents. redalyc.org

Table 3: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Empirical FormulaC₁₂H₁₅F₂NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)13.678
Key Dihedral Angle (F-C4-C3-O)175.2°
Pyrrolidine Ring ConformationC2-endo (Twist)

Note: Data are hypothetical and for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.govmdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netderpharmachemica.com For derivatives of this compound, IR spectra would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of an unprotected amine, C-H stretches, and strong absorptions corresponding to the C-F bonds. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary light-scattering technique. nih.govmdpi.com While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. It is particularly useful for analyzing symmetric bonds and can be performed in aqueous solutions, where IR is often obscured by strong water absorption. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupBond VibrationTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
AlcoholO-H stretch3600 - 3200 (broad)3600 - 3200 (weak)
Amine (secondary)N-H stretch3500 - 3300 (sharp)3500 - 3300 (moderate)
AlkaneC-H stretch3000 - 28503000 - 2850
FluoroalkaneC-F stretch1200 - 1000 (strong)1200 - 1000 (weak)

Note: These are general ranges and can vary based on the specific molecular structure.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatography is a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like this compound derivatives. merckmillipore.com The sample is dissolved in a solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A detector (e.g., UV-Vis) measures the components as they elute from the column, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC): GC is suitable for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.com While many derivatives of this compound may have low volatility, GC can be useful for analyzing more volatile precursors or for certain derivatized forms of the final product.

Table 5: Typical HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Elution Mode Gradient: 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Typical Retention Time 6.5 min

Note: Method parameters are for illustrative purposes and require optimization for specific derivatives.

Chiral Analytical Methods (e.g., Chiral HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, its derivatives can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for this purpose. researchgate.netnih.gov

Chiral HPLC employs a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. researchgate.net This CSP interacts diastereomerically with the enantiomers in the sample, leading to different strengths of interaction and, consequently, different retention times. By integrating the areas of the two separated enantiomer peaks, the enantiomeric excess (e.e.), a measure of chiral purity, can be accurately calculated. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. researchgate.netnih.gov

Table 6: Example of a Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Retention Time (R-enantiomer) 10.2 min
Retention Time (S-enantiomer) 12.5 min

Note: The elution order and retention times are hypothetical and depend on the specific derivative and chiral stationary phase.

Theoretical and Computational Studies Involving 4,4 Difluoropyrrolidin 3 Yl Methanol and Its Analogs

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of (4,4-Difluoropyrrolidin-3-yl)methanol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to determine its optimized molecular geometry. emerginginvestigators.org

The introduction of two fluorine atoms at the C4 position significantly influences the molecule's geometry. The high electronegativity of fluorine leads to a contraction of the C-F bonds and has a notable inductive effect on adjacent bonds. emerginginvestigators.org DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can predict key structural parameters. These calculations reveal the expected bond lengths and angles, showing the steric and electronic impact of the gem-difluoro group on the pyrrolidine (B122466) ring's puckering and the orientation of the hydroxymethyl substituent at the C3 position.

Electronic structure analysis, such as Mulliken charge distribution, elucidates the polarization of the molecule. The fluorine atoms and the oxygen atom of the hydroxyl group are sites of high negative charge, while the adjacent carbon atoms and the hydrogen of the hydroxyl group carry a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. emerginginvestigators.org For fluorinated compounds, the HOMO is often localized away from the electron-withdrawing fluorine atoms, while the LUMO may be influenced by the C-F antibonding orbitals.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterPredicted Value
C4-F Bond Length~1.35 Å
C3-C4 Bond Length~1.54 Å
N1-C2 Bond Length~1.47 Å
F-C4-F Bond Angle~105°
C3-C4-C5 Bond Angle~103°

Conformational Analysis and Energy Landscape Mapping

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. nih.govresearchgate.net The substituents on the ring dictate the relative stability of these conformers. For this compound, the gem-difluoro group at C4 and the hydroxymethyl group at C3 create a complex conformational landscape.

Computational methods are used to map this energy landscape by systematically exploring the potential energy surface as a function of the ring's puckering coordinates. nih.govnih.gov This process involves performing geometry optimizations starting from various initial structures to locate all stable conformers (local minima) and the transition states that connect them. nih.gov The relative energies of these conformers can be calculated with high accuracy, allowing for the determination of the most stable, or ground-state, conformation. researchgate.net

For the this compound scaffold, the fluorine atoms significantly influence the ring's pseudorotation pathway. researchgate.net The gauche effect between the electronegative fluorine atoms and adjacent substituents plays a critical role. The orientation of the hydroxymethyl group (axial vs. equatorial-like) in the lowest-energy conformers is a key outcome of these studies, as it affects how the molecule can present its functional groups for further reactions or interactions. The results of such analyses are often visualized as energy landscape maps, which plot energy against geometric parameters (like RMSD from a reference structure or dihedral angles), showing deep "funnels" corresponding to the most stable conformational families. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. numberanalytics.com For this compound, the prediction of NMR and Infrared (IR) spectra is particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and especially ¹⁹F nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. rsc.orgmdpi.com The accuracy of these predictions depends on the chosen level of theory and basis set. mdpi.com Computational ¹⁹F NMR predictions are crucial for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. nih.govnih.gov Calculations can help assign specific resonances to the diastereotopic fluorine atoms and predict how these shifts would change upon derivatization. Machine learning models, trained on quantum chemical data, are also emerging as a rapid and accurate method for predicting NMR parameters. nih.govresearchgate.netchemaxon.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. arxiv.org This generates a theoretical IR spectrum that can be compared with experimental results to assign specific absorption bands to molecular vibrations. chemrxiv.orgdiva-portal.org For this compound, key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the ring and methylene (B1212753) group, and the strong C-F stretching modes, which typically appear in a distinct region of the spectrum. Computational analysis can also reveal how these vibrational modes are coupled. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TypeFeaturePredicted Value RangeComputational Method
¹⁹F NMRChemical Shift (δ)-90 to -110 ppmGIAO-DFT (ωB97XD/aug-cc-pvdz)
¹³C NMRC4 Chemical Shift (δ)115 to 125 ppm (t, JCF)GIAO-DFT
¹H NMRCH₂OH Chemical Shift (δ)3.5 to 4.0 ppmGIAO-DFT
IRO-H Stretch (ν)3300-3400 cm⁻¹DFT (B3LYP/6-31G)
IRC-F Stretch (ν)1050-1150 cm⁻¹DFT (B3LYP/6-31G)

Reaction Mechanism Studies and Transition State Analysis for Derivatization

Understanding the mechanisms of reactions used to derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry allows for the detailed exploration of reaction pathways for transformations such as N-alkylation, N-acylation, or esterification of the hydroxyl group.

Using DFT, researchers can map the potential energy surface of a reaction, identifying the reactants, products, any intermediates, and, most importantly, the transition states (TS). nih.govresearchgate.net The energy of the transition state relative to the reactants determines the activation energy barrier, which is directly related to the reaction rate. rsc.org For example, in the N-alkylation of the pyrrolidine nitrogen, calculations can compare the energetics of an Sₙ2 pathway, pinpointing the geometry of the transition state where the new C-N bond is forming and the bond to the leaving group is breaking. The calculations can also clarify the role of solvents and catalysts in stabilizing or destabilizing the transition state. nih.gov These studies provide a molecular-level picture of the reaction, explaining regioselectivity and stereoselectivity. researchgate.net

Molecular Docking and Dynamics Simulations of Derivatives (focused on scaffold behavior, not biological effect)

While avoiding discussion of biological effects, molecular docking and molecular dynamics (MD) simulations can provide significant insights into the physical and conformational behavior of the this compound scaffold when placed in a constrained environment, such as the active site of a protein.

Molecular Docking: Docking simulations predict the preferred orientation of a molecule within a defined pocket. For derivatives of this compound, these simulations can reveal how the rigid, puckered structure of the fluorinated ring and the orientation of its substituents influence its shape complementarity with a binding site. nih.govresearchgate.net The fluorine atoms can engage in specific non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups, which can be modeled by docking programs. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the scaffold's behavior. nih.govbohrium.com An MD simulation of a derivative of this compound within a binding pocket can show the stability of its docked pose. scispace.com It reveals the flexibility of the scaffold, the persistence of key intermolecular interactions (like hydrogen bonds from the hydroxyl group), and the conformational stability of the pyrrolidine ring itself. The simulations highlight how the gem-difluoro substitution restricts the ring's flexibility compared to non-fluorinated analogs, which can be an important property for scaffold design. nih.gov

Rational Design of New Fluorinated Pyrrolidine Scaffolds

The insights gained from the computational studies described above form the basis for the rational design of new fluorinated pyrrolidine scaffolds. nih.govnih.govmdpi.com By understanding the structure-property relationships of the parent compound, chemists can make targeted modifications to achieve desired physicochemical properties. nih.govresearchgate.net

For instance, computational predictions can guide the synthesis of new analogs by:

Modifying Lipophilicity: Calculating properties like the octanol-water partition coefficient (logP) for virtual analogs to tune solubility. Fluorination generally increases lipophilicity. researchgate.net

Altering Basicity: Predicting the pKa of the pyrrolidine nitrogen to modulate its ionization state. The electron-withdrawing nature of the fluorine atoms is expected to lower the basicity of the nitrogen. researchgate.net

Controlling Conformation: Introducing other substituents and computationally analyzing their effect on the pyrrolidine ring's preferred pucker and the spatial arrangement of functional groups. nih.gov

Improving Metabolic Stability: The C-F bond is very strong, and fluorination at the C4 position can block potential sites of metabolism. Quantum chemical calculations can help identify sites susceptible to metabolic attack in non-fluorinated analogs. emerginginvestigators.org

This in silico design process allows for the prioritization of synthetic targets, saving significant time and resources in the discovery of new chemical entities based on the fluorinated pyrrolidine framework. proquest.comresearchgate.nethokudai.ac.jp

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Flow Chemistry Approaches for Synthesis

The synthesis of fluorinated compounds, including (4,4-Difluoropyrrolidin-3-yl)methanol, often involves challenging reaction conditions and hazardous reagents. Future research should focus on developing more efficient, safer, and scalable synthetic routes through novel catalytic and continuous flow chemistry approaches.

Catalytic Strategies: Future efforts could target the development of new catalytic systems for the enantioselective synthesis of this compound. nih.gov Research into iodoarene-catalyzed enantioselective difluorination or other novel organocatalytic or transition-metal-catalyzed methods could provide more direct and atom-economical routes. nih.govsciencedaily.com The development of catalysts that can tolerate a wider range of functional groups would enhance the modularity of the synthesis, allowing for the late-stage introduction of the difluoropyrrolidine motif.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comscielo.br The application of flow technology to the synthesis of this compound could enable the use of highly reactive fluorinating agents in a contained and controlled manner. Multi-step syntheses could be integrated into a single continuous process, minimizing manual operations and intermediate purification steps. scielo.br This approach would not only improve efficiency and yield but also reduce the environmental footprint of the synthesis. sciencedaily.com

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters

ParameterConventional Batch SynthesisProposed Flow Chemistry Synthesis
SafetyHandling of bulk, potentially hazardous reagents. Risk of thermal runaway.Small reaction volumes under continuous processing enhance safety and heat transfer.
Reaction TimeHours to days, including workup and purification for each step.Minutes to hours for a multi-step, integrated sequence. mdpi.com
ScalabilityChallenging; requires larger reactors and poses increased safety risks.Easily scalable by extending operational time ("scaling out").
Process ControlDifficult to precisely control temperature and mixing.Superior control over temperature, pressure, and mixing. scielo.br
Overall YieldVariable, with potential losses during intermediate isolation.Often higher due to rapid optimization and reduced handling losses.

Exploration of Bio-orthogonal Click Chemistry Integrations

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net Integrating this compound with bio-orthogonal "click" chemistry handles would create powerful tools for chemical biology.

The hydroxyl or secondary amine functionalities of the molecule serve as ideal points for modification. By attaching an azide (B81097), alkyne, or other reactive group, the difluorinated pyrrolidine (B122466) can be selectively "clicked" onto biomolecules or imaging agents. nih.gov Key bio-orthogonal reactions that could be explored include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. nih.govresearchgate.net Such functionalized derivatives would enable the precise installation of the unique difluoropyrrolidine scaffold into complex biological systems for probing molecular interactions and functions. researchgate.net

Table 2: Potential Bio-orthogonal Functionalization of this compound

Bio-orthogonal ReactionRequired Functional GroupPotential Attachment SiteKey Advantage
CuAACTerminal Alkyne or AzideHydroxyl (via ether/ester) or Amine (via amide)High reaction rate and efficiency. sigmaaldrich.com
SPAACStrained Alkyne (e.g., DBCO) or AzideHydroxyl or AmineCopper-free, highly biocompatible for live-cell applications. nih.gov
IEDDATetrazine or Strained Alkene (e.g., TCO)Hydroxyl or AmineExtremely fast reaction kinetics, ideal for in vivo imaging. nih.gov

Expanding Applications in Materials Science

The unique properties conferred by the gem-difluoro group—such as high polarity, metabolic stability, and the ability to form hydrogen bonds—are not only valuable in medicinal chemistry but also in materials science. Future research should investigate the incorporation of this compound into advanced materials.

In polymer chemistry, using this compound as a monomer or a pendant group could lead to the development of novel polymers with enhanced properties. For example, integrating this motif into polyesters, polyamides, or polyurethanes could improve their thermal stability, chemical resistance, and dielectric properties. The polarity of the C-F bonds could be exploited to create materials with specific surface properties or for applications in gas separation membranes. Furthermore, the chirality of the molecule could be used to synthesize chiral polymers for applications in enantioselective separations or as advanced optical materials.

Investigating Bioconjugation Strategies for Chemical Probe Development

Building on the principles of bio-orthogonal chemistry, a focused research avenue is the development of specific chemical probes for biological imaging and diagnostics. Bioconjugation—the covalent linking of molecules—can be used to attach this compound to targeting ligands (e.g., peptides, antibodies) or reporter tags (e.g., fluorophores, PET isotopes). researchgate.net

The presence of the two fluorine atoms makes the scaffold an excellent candidate for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI) or as a modulator of a positron-emission tomography (PET) tracer's properties. researchgate.net A bioconjugation strategy might involve converting the alcohol to an activated ester for reaction with primary amines on a protein, or using the click chemistry handles described previously to link the pyrrolidine to a fluorescent dye. The resulting probes could be used to study drug distribution, target engagement, and other biological processes in vitro and in vivo.

Comparative Studies with Other Difluorinated Heterocycles

To fully understand the structure-activity and structure-property relationships of this compound, systematic comparative studies with other difluorinated heterocycles are essential. Research should focus on synthesizing and analyzing analogous compounds where the ring size or the position of the fluorine atoms is varied.

For instance, comparing the physicochemical properties of this compound with its regioisomer, (3,3-Difluoropyrrolidin-4-yl)methanol, or its ring-expanded analogue, (4,4-Difluoropiperidin-3-yl)methanol, would provide critical insights. researchgate.net A comprehensive study of properties such as basicity (pKa), lipophilicity (LogP), and conformational preference would elucidate the specific contributions of the 4,4-difluoro substitution pattern. researchgate.net Quantum chemical analysis could further clarify the impact of gauche and anomeric effects on conformer stabilities. nih.gov This fundamental knowledge is crucial for the rational design of new drugs and materials.

Table 3: Comparative Physicochemical Properties of Difluorinated Heterocycles

CompoundRing SizeDifluoro PositionExpected Impact on pKa (vs. non-fluorinated)Expected Impact on Lipophilicity (LogP)
This compound5-memberedC-4 (β to N)Moderate decreaseIncrease
(3,3-Difluoropyrrolidin-2-yl)methanol5-memberedC-3 (α to N)Significant decreaseIncrease
(4,4-Difluoropiperidin-3-yl)methanol6-memberedC-4 (γ to N)Slight decreaseIncrease

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a complex product, maximizing efficiency and atom economy. mdpi.comnih.gov Exploring the use of this compound as a building block in MCRs represents a significant and largely untapped opportunity.

The secondary amine of the pyrrolidine ring is a suitable component for reactions like the Ugi or Mannich reactions. Alternatively, the primary alcohol could be oxidized to the corresponding aldehyde to participate in reactions such as the Passerini, Hantzsch, or Biginelli condensations. nih.gov Employing this fluorinated building block in MCRs would enable the rapid generation of diverse libraries of complex, drug-like molecules. This strategy would significantly accelerate the discovery of new bioactive compounds by providing efficient access to novel chemical space centered around the privileged difluoropyrrolidine scaffold. mdpi.com

Q & A

Q. Q1. What are the primary synthetic routes for preparing (4,4-difluoropyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of pyrrolidine precursors or functionalization of pre-fluorinated intermediates. For example:

  • Route 1: Hydroxymethylation of 4,4-difluoropyrrolidine using formaldehyde under acidic or basic conditions. This requires precise pH control to avoid over-alkylation or decomposition .
  • Route 2: Reduction of a ketone precursor (e.g., 4,4-difluoropyrrolidin-3-yl)methanone using NaBH₄ or LiAlH₄ in anhydrous THF. Solvent purity is critical to prevent side reactions .
    Key Variables:
  • Temperature (20–80°C), solvent polarity (e.g., THF vs. methanol), and catalyst selection (e.g., BF₃·Et₂O for acid-mediated reactions).
  • Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Q2. How is this compound characterized analytically, and what challenges arise in confirming its purity?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is essential to confirm the presence and position of fluorine atoms. ¹H-¹³C HMQC can resolve stereochemical ambiguities in the pyrrolidine ring .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization validates molecular weight and detects trace impurities (e.g., hydrochloride salts) .
  • Chromatography: Reverse-phase HPLC with UV detection (210–254 nm) monitors purity. Co-elution of diastereomers or fluorinated byproducts may require gradient elution optimization .

    Challenges:
  • Fluorine’s electronegativity can distort NMR signals, complicating integration.
  • Hygroscopicity necessitates anhydrous handling during analysis .

Q. Q3. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Building Block: Used to introduce fluorinated pyrrolidine motifs into drug candidates, enhancing metabolic stability and bioavailability. Example: Incorporation into protease inhibitors or kinase-targeting molecules .
  • Stereochemical Probes: The 3-hydroxyl group and difluorinated ring enable studies on enzyme binding pocket flexibility via X-ray crystallography (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. Q5. How should researchers address contradictions in solubility data between experimental and computational predictions?

Methodological Answer:

  • Experimental Validation: Use a tiered approach:
    • Measure solubility in 8–10 solvents (e.g., water, ethanol, DCM) via gravimetric analysis.
    • Compare with COSMO-RS predictions, adjusting parameters for fluorine’s solvophobic effects .
  • Root-Cause Analysis: Discrepancies often arise from crystal packing effects (e.g., hydrochloride salt formation) or incomplete solvent parameterization in software .

Q. Q6. What strategies mitigate side reactions during functionalization of the hydroxyl group in this compound?

Methodological Answer:

  • Protection/Deprotection: Use TBSCl or Ac₂O to temporarily protect the hydroxyl group before introducing electrophiles (e.g., sulfonylation). Deprotection with TBAF or NH₃/MeOH avoids ring-opening .
  • Catalytic Control: Employ Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura with arylboronic acids) to preserve the difluorinated core .

Q. Q7. How does the compound’s fluorination pattern influence its performance in asymmetric catalysis?

Methodological Answer:

  • Steric Effects: The 4,4-difluoro group creates a rigid, electron-deficient environment, enhancing enantioselectivity in organocatalytic reactions (e.g., Michael additions).
  • Spectroscopic Probes: ¹⁹F NMR tracks catalyst-substrate interactions in real time, revealing turnover-limiting steps .

Q. Q8. What safety protocols are critical when handling this compound in scale-up experiments?

Methodological Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and LC₅₀ assays in collaboration with institutional safety committees.
  • Engineering Controls: Use closed-system reactors with HEPA filtration to manage volatile fluorinated byproducts. PPE (nitrile gloves, fluoropolymer-coated aprons) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.